Cas no 886905-96-0 (ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate)

ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Piperazinecarboxylic acid, 4-[2-[2-[(phenylmethyl)sulfonyl]-1H-benzimidazol-1-yl]acetyl]-, ethyl ester
- ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate
-
- インチ: 1S/C23H26N4O5S/c1-2-32-23(29)26-14-12-25(13-15-26)21(28)16-27-20-11-7-6-10-19(20)24-22(27)33(30,31)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3
- InChIKey: BCAIDBFPWBKJFC-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC)=O)CCN(C(CN2C(S(CC3=CC=CC=C3)(=O)=O)=NC3=CC=CC=C32)=O)CC1
ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2640-0481-5mg |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2640-0481-20mg |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2640-0481-25mg |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2640-0481-2mg |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
A2B Chem LLC | BA76730-1mg |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA76730-5mg |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA76730-10mg |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F2640-0481-10μmol |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2640-0481-5μmol |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2640-0481-20μmol |
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate |
886905-96-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate 関連文献
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 4-2-(2-Phenylmethanesulfonyl-1H-1,3-Benzodiazol-1-yl)acetylpiperazine-1-carboxylate (CAS: 886905-96-0)
The compound ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate (CAS: 886905-96-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the unique structural features of this compound, which combines a benzodiazolyl moiety with a piperazine carboxylate ester. This combination is believed to contribute to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways. Preliminary in vitro and in vivo studies suggest that this compound exhibits promising activity against certain cancer cell lines and inflammatory markers.
One of the key advancements in the study of this compound is the optimization of its synthetic pathway. Researchers have developed a more efficient and scalable method for its production, which has facilitated further pharmacological evaluations. The improved synthesis not only enhances yield but also ensures higher purity, which is critical for reproducible biological testing.
In terms of biological activity, recent investigations have focused on the compound's interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases that play a role in cell proliferation and survival. Additionally, its anti-inflammatory properties have been attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of immune responses.
Despite these promising findings, challenges remain in fully elucidating the compound's pharmacokinetic and pharmacodynamic profiles. Current research is directed towards understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. These studies are essential for determining its suitability for further development as a therapeutic agent.
In conclusion, ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate represents a promising candidate for drug development, with potential applications in oncology and inflammation. Ongoing research efforts are expected to provide deeper insights into its mechanisms of action and therapeutic potential, paving the way for future clinical studies.
886905-96-0 (ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate) 関連製品
- 2229594-35-6(tert-butyl 3-methyl-4-2-(methylamino)ethylpiperidine-1-carboxylate)
- 2172257-94-0(2-2-(thiophen-3-yl)-1,3-thiazolidin-4-ylethan-1-ol)
- 7159-86-6(3α,6β-Ditigloyloxytropan-7β-ol)
- 1691766-82-1(5-chloro-2-(hydrazinylmethyl)-1-methyl-1H-imidazole)
- 386216-25-7(1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)-2-propen-1-one)
- 1807413-87-1(2,4-Dimethyl-5-fluorocinnamic acid)
- 5896-66-2(2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone)
- 2060027-90-7(2-(1-methanesulfonylethenyl)thiophene)
- 1975832-78-0(Ethyl 4-amino-1-phenylpiperidine-4-carboxylate)
- 886914-46-1(5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)




